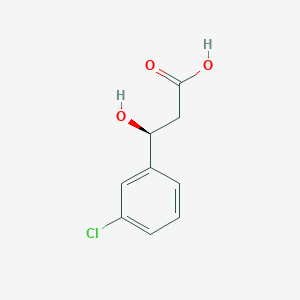

(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid

CAS No.: 625095-56-9

Cat. No.: VC5021373

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625095-56-9 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 |

| IUPAC Name | (3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |

| Standard InChI Key | SUGIWOQOKKWXRH-QMMMGPOBSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |

Introduction

(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid, also known as (3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid, is a chiral organic compound with a molecular formula of C9H9ClO3 and a molecular weight of approximately 200.62 g/mol . This compound is of interest due to its unique structural features, which include a chlorophenyl group and a hydroxypropanoic acid moiety. These features contribute to its potential biological activity and applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid typically involves the hydrolysis of its ester derivatives. For instance, the methyl ester form can be hydrolyzed under basic conditions to yield the acid. The synthesis process may involve several steps, including the formation of the chlorophenyl group and the introduction of the hydroxypropanoic acid moiety.

Related Compounds and Comparisons

Several compounds share structural similarities with (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid. For example:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate | C10H11ClO3 | 214.65 g/mol | Contains a methyl ester group instead of a carboxylic acid |

| (s)-3-(4-Chlorophenyl)propanoic acid | C9H9ClO2 | 184.62 g/mol | Chlorine is at the para position instead of meta |

| (R)-methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | C10H11ClO3 | 214.65 g/mol | Different hydroxyl positioning and chlorine substitution |

These comparisons highlight the unique structural features of (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid and its potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume